molecular formula C14H10N2O3 B11405989 N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide

N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide

Cat. No.: B11405989
M. Wt: 254.24 g/mol
InChI Key: VOQFAJXIRBIOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide is a heterocyclic compound that contains both oxazole and furan rings. These types of compounds are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of the oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, contributes to the compound’s ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate precursor containing a nitrile and an amide group in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazolidinones and oxazolines.

    Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide is unique due to the combination of the oxazole and furan rings in its structure. This dual presence enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C14H10N2O3/c17-14(12-7-4-8-18-12)15-13-9-11(16-19-13)10-5-2-1-3-6-10/h1-9H,(H,15,17)

InChI Key

VOQFAJXIRBIOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.